molecular formula C11H9ClN4O B428180 N'-(6-chloropyridazin-3-yl)benzohydrazide CAS No. 7190-96-7

N'-(6-chloropyridazin-3-yl)benzohydrazide

Cat. No.: B428180
CAS No.: 7190-96-7
M. Wt: 248.67g/mol
InChI Key: UMCXKZPSQMSKAU-UHFFFAOYSA-N
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Description

N’-(6-chloropyridazin-3-yl)benzohydrazide is a chemical compound with the molecular formula C11H9ClN4O. It is characterized by the presence of a chloropyridazine ring attached to a benzohydrazide moiety.

Scientific Research Applications

N’-(6-chloropyridazin-3-yl)benzohydrazide has several applications in scientific research:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(6-chloropyridazin-3-yl)benzohydrazide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of N’-(6-chloropyridazin-3-yl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N’-(6-chloropyridazin-3-yl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N’-(6-chloropyridazin-3-yl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

  • N’-(6-chloropyridazin-3-yl)benzohydrazide
  • N’-(6-chloropyridazin-3-yl)benzamide
  • N’-(6-chloropyridazin-3-yl)benzoic acid

Comparison: N’-(6-chloropyridazin-3-yl)benzohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs. For instance, the hydrazide group can form hydrazones with aldehydes or ketones, a reaction not possible with benzamide or benzoic acid derivatives .

Properties

IUPAC Name

N'-(6-chloropyridazin-3-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c12-9-6-7-10(14-13-9)15-16-11(17)8-4-2-1-3-5-8/h1-7H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCXKZPSQMSKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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